molecular formula C8H9N3O3 B2786150 3-Amino-4-methyl-5-nitrobenzamide CAS No. 899368-04-8

3-Amino-4-methyl-5-nitrobenzamide

Cat. No.: B2786150
CAS No.: 899368-04-8
M. Wt: 195.178
InChI Key: OEUCDBZNALWCBU-UHFFFAOYSA-N
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Description

3-Amino-4-methyl-5-nitrobenzamide is a benzamide derivative featuring a nitro group at position 5, a methyl group at position 4, and an amino group at position 3 on the benzene ring.

Properties

IUPAC Name

3-amino-4-methyl-5-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O3/c1-4-6(9)2-5(8(10)12)3-7(4)11(13)14/h2-3H,9H2,1H3,(H2,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEUCDBZNALWCBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1[N+](=O)[O-])C(=O)N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-methyl-5-nitrobenzamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using hydrogenation or other reducing agents.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

    Acylation: The compound can undergo acylation reactions to form amides.

Common Reagents and Conditions

    Reduction: Hydrogen gas in the presence of a palladium catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

    Acylation: Acyl chlorides or anhydrides in the presence of a base or acid catalyst.

Major Products

    Reduction: 3-Amino-4-methylbenzamide.

    Substitution: Various substituted derivatives depending on the substituent used.

    Acylation: N-acyl derivatives of this compound.

Scientific Research Applications

3-Amino-4-methyl-5-nitrobenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 3-Amino-4-methyl-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Key Structural and Physicochemical Comparisons

The most directly comparable compound in the evidence is 3-Methoxy-5-nitrobenzamide (CAS: 292635-40-6), which shares the nitro and benzamide backbone but differs in substituents. Below is a detailed comparison:

Table 1: Structural and Physicochemical Properties
Property 3-Amino-4-methyl-5-nitrobenzamide 3-Methoxy-5-nitrobenzamide
CAS Number Not available 292635-40-6
Molecular Formula C₈H₉N₃O₄ (calculated) C₈H₈N₂O₄
Molecular Weight 211 g/mol (calculated) 196.16 g/mol
Substituents 3-NH₂, 4-CH₃, 5-NO₂, CONH₂ 3-OCH₃, 5-NO₂, CONH₂
Key Functional Groups Amino (-NH₂), methyl (-CH₃), nitro (-NO₂) Methoxy (-OCH₃), nitro (-NO₂)
Key Observations:

Both compounds retain the nitro group, an electron-withdrawing moiety that stabilizes the aromatic ring and influences reactivity .

Molecular Weight: The additional amino and methyl groups in this compound result in a higher molecular weight (211 g/mol vs. 196.16 g/mol), which may affect pharmacokinetic properties such as absorption and distribution.

Potential Pharmacological Implications

While pharmacological data for these compounds are absent in the evidence, structural features provide insights:

  • This compound: The amino group could facilitate interactions with biological targets (e.g., enzymes or receptors), while the nitro group may contribute to antimicrobial or anticancer activity, as seen in nitroaromatic compounds .

Biological Activity

3-Amino-4-methyl-5-nitrobenzamide (AMNBA) is an organic compound with the molecular formula C8H9N3O3. It is characterized by its yellow crystalline solid form and has garnered interest due to its potential biological activities, including antimicrobial and anticancer properties. This article delves into the biological activity of AMNBA, highlighting its mechanisms of action, biochemical pathways, and relevant research findings.

  • Molecular Weight : 195.18 g/mol
  • IUPAC Name : this compound
  • CAS Number : 899368-04-8

AMNBA participates in various chemical reactions, which can influence its biological activity:

  • Suzuki–Miyaura Coupling : This carbon–carbon bond-forming reaction suggests that AMNBA may play a role in synthesizing complex molecules with biological significance.
  • Metabolite of Dinitolmide : AMNBA is a known metabolite of dinitolmide, an antiprotozoal agent used in veterinary medicine, indicating its potential therapeutic applications.

Antimicrobial Activity

Research has indicated that AMNBA exhibits significant antimicrobial properties. A study demonstrated its efficacy against various bacterial strains, suggesting it could be developed as an antimicrobial agent. The specific mechanisms by which AMNBA exerts these effects are still under investigation but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

Anticancer Properties

AMNBA has been explored for its anticancer potential. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest. Further research is needed to elucidate the specific pathways involved.

Case Studies and Experimental Data

  • Antimicrobial Efficacy : In vitro tests showed that AMNBA inhibited the growth of several pathogenic bacteria, including E. coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined to assess its potency against these strains.
  • Cytotoxicity Assays : Cytotoxic effects on cancer cell lines were evaluated using MTT assays. Results indicated that AMNBA significantly reduced cell viability in a dose-dependent manner, particularly in breast cancer cell lines.
  • Mechanistic Studies : Flow cytometry analysis revealed that AMNBA treatment led to increased apoptosis in treated cells compared to controls, further supporting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer ActivityNotes
This compoundYesYesPotential for drug development
3-Amino-4-methoxybenzamideModerateLimitedSimilar structure but different activity
3-Amino-5-nitrobenzamideYesModerateShares some biological properties

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